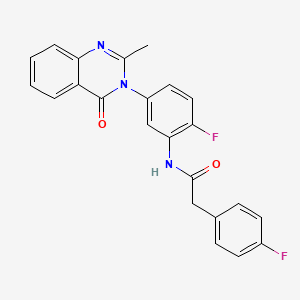

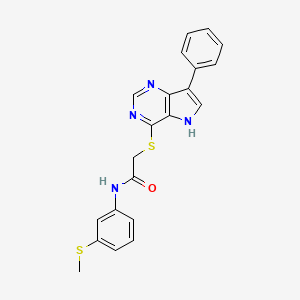

![molecular formula C15H16N6OS B2363413 2-((3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-苯乙酰胺 CAS No. 1060202-82-5](/img/structure/B2363413.png)

2-((3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Medicinal Chemistry

The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds with potential medicinal applications. Specifically, this compound has been investigated for its c-Met inhibition properties. The c-Met receptor tyrosine kinase plays a crucial role in cell signaling and is implicated in various cancers. Inhibition of c-Met has emerged as a promising therapeutic strategy, and compounds like our target have been studied for their ability to modulate this pathway .

GABA A Modulation

GABA A receptors are essential for inhibitory neurotransmission in the central nervous system. Some derivatives of our compound have demonstrated allosteric modulating activity on GABA A receptors. Understanding their effects on these receptors could have implications for anxiety, epilepsy, and other neurological conditions .

Fluorescent Probes

Certain 1,2,3-triazole-fused pyrazines and pyridazines, including our compound, have been employed as fluorescent probes . These molecules can selectively bind to specific targets within cells, allowing researchers to visualize cellular processes and study biological phenomena. Their use as imaging agents contributes to both basic research and diagnostics .

Polymer Building Blocks

Researchers have incorporated these heterocyclic compounds into polymer structures for applications such as solar cells. By integrating them into polymer matrices, scientists aim to enhance the efficiency of energy conversion devices. The unique properties of these fused heterocycles contribute to the performance of such materials .

BACE-1 Inhibition

The compound has also demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which play a role in Alzheimer’s disease. Investigating its inhibitory effects on BACE-1 may provide insights into potential therapeutic interventions for neurodegenerative disorders .

High-Energy Compounds

Interestingly, the compound exhibits high thermal stability, with a decomposition temperature higher than that of 2,4,6-trinitrotoluene (TNT). This property makes it relevant for applications in high-energy materials .

作用机制

Target of Action

The compound, also known as 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide, primarily targets the c-Met protein kinase . The c-Met protein kinase plays a crucial role in cellular growth, survival, and migration .

Mode of Action

The compound interacts with its target, the c-Met protein kinase, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction is responsible for the improved activity of the compound .

Biochemical Pathways

The compound affects the c-Met signaling pathway , which is involved in cell growth and survival . By inhibiting the c-Met protein kinase, the compound can disrupt this pathway and its downstream effects .

Result of Action

The compound’s action results in the inhibition of the c-Met protein kinase , leading to a disruption in cell growth and survival . This can have significant effects at the molecular and cellular levels .

属性

IUPAC Name |

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-21-14-13(19-20-21)15(18-10-17-14)23-9-12(22)16-8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXVYALNUZZJLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC=CC=C3)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2363330.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363333.png)

![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2363338.png)

![4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2363339.png)

![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)